molecular formula C13H7ClF3N3 B8762550 5-Chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

5-Chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B8762550
M. Wt: 297.66 g/mol
InChI Key: PXJQMMYOHLSPON-UHFFFAOYSA-N
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Patent
US09416132B2

Procedure details

A mixture of 3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (2.07 g, 7.41 mmol) and POCl3 (6.91 ml, 74.1 mmol) was heated to 107° C. The heating was continued for 16 hours. The reaction mixture was cooled to RT and the POCl3 removed in vacuo to give a waxy solid. The solid was triturated multiple times with Et2O and the Et2O layers were combined and rotovaced. The resulting residue was taken up in DCM and washed with saturated aqueous NaHCO3, dried over Na2SO4 and concentrated in vacuo to give 5-chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine (1.47 g, 67% yield) as a brown solid.
Name
3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
6.91 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[N:11][N:12]3[CH:17]=[CH:16][C:15](=O)[NH:14][C:13]=23)[CH:6]=[CH:7][CH:8]=1.O=P(Cl)(Cl)[Cl:23]>>[Cl:23][C:15]1[CH:16]=[CH:17][N:12]2[N:11]=[CH:10][C:9]([C:5]3[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:20])([F:19])[F:1])[CH:4]=3)=[C:13]2[N:14]=1

Inputs

Step One
Name
3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
Quantity
2.07 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C=1C=NN2C1NC(C=C2)=O)(F)F
Name
Quantity
6.91 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
107 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the POCl3 removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a waxy solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated multiple times with Et2O
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC=2N(C=C1)N=CC2C2=CC(=CC=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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